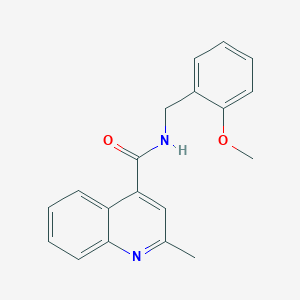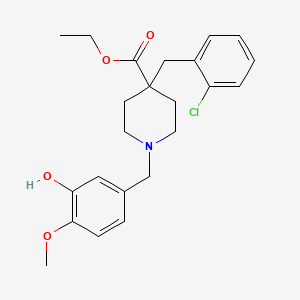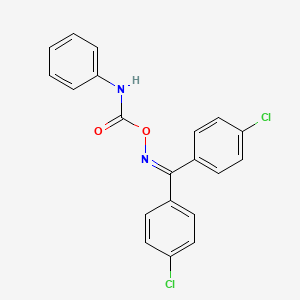
N-(2-methoxybenzyl)-2-methyl-4-quinolinecarboxamide
Description
N-(2-methoxybenzyl)-2-methyl-4-quinolinecarboxamide is a useful research compound. Its molecular formula is C19H18N2O2 and its molecular weight is 306.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 306.136827821 g/mol and the complexity rating of the compound is 401. The solubility of this chemical has been described as 41.8 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
N-(2-methoxybenzyl)-2-methylquinoline-4-carboxamide, also known as N-(2-methoxybenzyl)-2-methyl-4-quinolinecarboxamide, is a potent hallucinogen . It exhibits high binding affinity for 5-HT2A/C and 5-HT1A serotonin receptors . These receptors are primarily found in the brain and are involved in various neurological and psychological processes.
Mode of Action
The compound acts as a potent agonist at the 5-HT2A/C and 5-HT1A serotonin receptors . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound’s interaction with these receptors leads to a series of biochemical reactions that result in its hallucinogenic effects .
Biochemical Pathways
The compound’s interaction with the 5-HT2A/C and 5-HT1A serotonin receptors affects several biochemical pathways. It influences the release of neurotransmitters such as dopamine (DA), serotonin (5-HT), and glutamate . These neurotransmitters play crucial roles in mood regulation, cognition, and perception, among other functions.
Pharmacokinetics
It is known that the compound can easily cross the blood-brain barrier and accumulate in the brain tissue . This property allows the compound to exert its effects directly on the central nervous system. The compound’s lipophilicity may also play a role in its pharmacokinetics .
Result of Action
The compound’s action on the 5-HT2A/C and 5-HT1A serotonin receptors leads to a range of molecular and cellular effects. It increases the release of DA, 5-HT, and glutamate in the brain . These changes in neurotransmitter levels can lead to altered perception, mood changes, and hallucinations, which are characteristic of the compound’s psychedelic effects .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, chronic administration of the compound can lead to tolerance, resulting in decreased response to the drug . Furthermore, the compound’s effects on short-term memory, locomotor function, and anxiety seem to be the result of complex interactions between neurotransmitter pathways .
Biochemical Analysis
Biochemical Properties
N-(2-methoxybenzyl)-2-methylquinoline-4-carboxamide has been found to interact with various enzymes, proteins, and other biomolecules . These interactions are believed to be primarily due to the compound’s structure, which allows it to bind to specific sites on these biomolecules . The nature of these interactions is complex and can vary depending on the specific biomolecule involved .
Cellular Effects
The effects of N-(2-methoxybenzyl)-2-methylquinoline-4-carboxamide on various types of cells and cellular processes have been extensively studied . The compound has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-(2-methoxybenzyl)-2-methylquinoline-4-carboxamide involves a variety of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-methoxybenzyl)-2-methylquinoline-4-carboxamide have been observed to change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Studies in animal models have shown that the effects of N-(2-methoxybenzyl)-2-methylquinoline-4-carboxamide can vary with different dosages . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
N-(2-methoxybenzyl)-2-methylquinoline-4-carboxamide is involved in various metabolic pathways, interacting with several enzymes and cofactors . This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of N-(2-methoxybenzyl)-2-methylquinoline-4-carboxamide within cells and tissues involve various transporters and binding proteins . This also includes any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of N-(2-methoxybenzyl)-2-methylquinoline-4-carboxamide and any effects on its activity or function have been studied . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-methylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-13-11-16(15-8-4-5-9-17(15)21-13)19(22)20-12-14-7-3-6-10-18(14)23-2/h3-11H,12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQMJKNVWGXRAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)NCC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601326257 | |
| Record name | N-[(2-methoxyphenyl)methyl]-2-methylquinoline-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601326257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49680744 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
877834-32-7 | |
| Record name | N-[(2-methoxyphenyl)methyl]-2-methylquinoline-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601326257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(2-nitrophenyl)-2-furyl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5132598.png)


![[4-(4-chlorobenzyl)-1-(propylsulfonyl)-4-piperidinyl]methanol](/img/structure/B5132615.png)
![N-[2-(2-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-2-propanamine](/img/structure/B5132617.png)
![2-(dimethylamino)-5-methyl-1-(4-nitrophenyl)-4-(2-oxocyclohexyl)-4,5-dihydro-1H-pyrido[3,2-b]indole-3-carbonitrile](/img/structure/B5132618.png)

![2-(3-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5132625.png)
![N-[1-(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenoxypropanamide](/img/structure/B5132631.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-methyl-N-(tetrahydro-3-furanyl)-3-isoxazolecarboxamide](/img/structure/B5132641.png)
![4-[(3-bromo-4-hydroxy-5-methoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5132644.png)



